allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide

Description

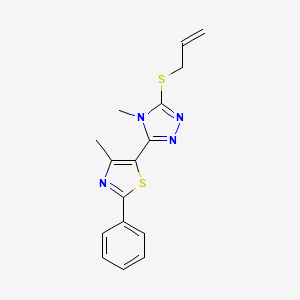

Allyl 4-methyl-5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methyl-2-phenylthiazole moiety and an allyl sulfide group. This structure combines sulfur-containing functionalities (thiazole and sulfide) with a triazole ring, which are common pharmacophores in medicinal and agrochemical agents. The compound’s synthesis likely follows routes similar to those reported for structurally related triazole-thiols and sulfides, involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

4-methyl-5-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S2/c1-4-10-21-16-19-18-14(20(16)3)13-11(2)17-15(22-13)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMSONUFOPCKSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure is distinguished by its allyl sulfide substituent, which contrasts with other triazole derivatives bearing methylthio, acetoxy thioether, or arylthio groups. Key structural analogs include:

Key Observations :

- The allyl sulfide group in the target compound may enhance reactivity (e.g., via radical or electrophilic pathways) compared to methylthio or thiol analogs .

Comparison of Yields and Conditions :

The target compound’s synthesis would likely require allyl bromide as the alkylating agent, with yield optimization dependent on steric effects from the allyl group.

Physical and Chemical Properties

- Allyl sulfide derivatives may show improved lipophilicity.

- Spectroscopy :

Functional Implications

- Reactivity : The allyl sulfide group may participate in thiol-ene “click” reactions or oxidation to sulfoxides/sulfones, unlike methylthio or thiol analogs .

- Biological Activity : While activity data for the target compound is absent, methylthio triazoles () and fluorophenyl derivatives () are reported as enzyme inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.